Fmoc-d-leu-opfp

Vue d'ensemble

Description

Fmoc-d-leu-opfp: is a protected form of the non-natural amino acid D-leucineThese compounds are widely used in solid-phase peptide synthesis (SPPS) due to their stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-leu-opfp involves the protection of the amino group of D-leucine with the fluorenylmethyloxycarbonyl (Fmoc) group, followed by the formation of the pentafluorophenyl ester. The typical synthetic route includes:

Protection of D-leucine: The amino group of D-leucine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.

Formation of Pentafluorophenyl Ester: The Fmoc-protected D-leucine is then reacted with pentafluorophenol and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-d-leu-opfp primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorophenyl ester group.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.

Reaction Conditions: These reactions typically occur in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Major Products: The major products formed from these reactions are peptides or peptide derivatives, where the this compound acts as a coupling reagent to introduce D-leucine residues into the peptide chain .

Applications De Recherche Scientifique

Chemistry: Fmoc-d-leu-opfp is extensively used in solid-phase peptide synthesis (SPPS) to introduce D-leucine residues into peptides. This is crucial for the synthesis of peptides with specific structural and functional properties .

Biology and Medicine: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can also serve as potential therapeutic agents.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and reactivity make it an ideal reagent for large-scale peptide synthesis .

Mécanisme D'action

The mechanism of action of Fmoc-d-leu-opfp involves the activation of the carboxyl group of D-leucine through the formation of the pentafluorophenyl ester. This activated ester readily reacts with nucleophiles, facilitating the formation of peptide bonds. The Fmoc group serves as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process .

Comparaison Avec Des Composés Similaires

Fmoc-leu-opfp: Similar to Fmoc-d-leu-opfp but uses the natural L-leucine instead of D-leucine.

Fmoc-ala-opfp: Uses alanine instead of leucine.

Fmoc-val-opfp: Uses valine instead of leucine.

Uniqueness: this compound is unique due to the presence of the non-natural D-leucine, which imparts different structural and functional properties to the synthesized peptides. This can be particularly useful in the design of peptides with enhanced stability and resistance to enzymatic degradation.

Activité Biologique

Fmoc-D-Leu-OPfp (Fluorenylmethyloxycarbonyl-D-Leucine-OPfp) is a compound that has garnered interest in the field of medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

This compound is a derivative of D-Leucine, an amino acid known for its role in protein synthesis and structure. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group during peptide synthesis, allowing for selective reactions without interference from other functional groups.

Synthesis Methodology

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The process includes:

- Resin Preparation : The resin is preloaded with an amino acid or a suitable linker.

- Fmoc Deprotection : The Fmoc group is removed using a base such as piperidine.

- Coupling Reaction : D-Leucine is coupled to the deprotected resin using coupling reagents like PyBOP or HBTU.

- Final Cleavage : The peptide is cleaved from the resin and purified through techniques such as HPLC.

This compound exhibits various biological activities, particularly in antimicrobial and anticancer research. Studies have indicated that compounds containing D-Leucine can influence cellular processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research has demonstrated that peptides containing D-Leucine exhibit significant antimicrobial properties against a range of pathogens. For instance, studies on related compounds have shown:

- Inhibition of Bacterial Growth : Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition rates.

- Mechanism : The antimicrobial action is often attributed to membrane disruption or interference with bacterial metabolic pathways.

Anticancer Properties

Recent studies have explored the potential of this compound in cancer treatment:

- Cell Line Studies : In vitro studies on various cancer cell lines have indicated that this compound can induce apoptosis and inhibit cell growth.

- Synergistic Effects : When combined with other anticancer agents, this compound has shown enhanced efficacy, suggesting potential for combination therapies.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of this compound against Staphylococcus aureus.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed at concentrations above 50 µg/mL, indicating strong antimicrobial activity.

-

Anticancer Activity Assessment :

- Objective : To determine the cytotoxic effects of this compound on breast cancer cells (MCF-7).

- Methodology : MTT assay was used to measure cell viability post-treatment.

- Results : A dose-dependent decrease in cell viability was noted, with IC50 values suggesting potent anticancer activity.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against S. aureus |

| Malformin C | Moderate | High | Strong activity against Plasmodium |

| Laxaphycin B | High | Moderate | Isolated from cyanobacteria |

Propriétés

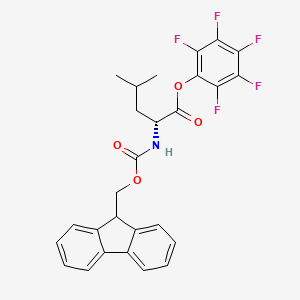

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQJCLLWLHKJLU-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.